2-Morpholino-5-nitrobenzoic acid

Descripción general

Descripción

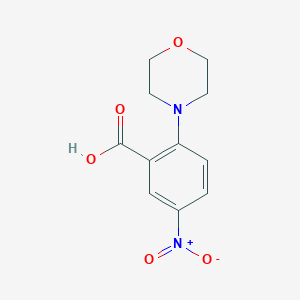

2-Morpholino-5-nitrobenzoic acid is an organic compound with the molecular formula C11H12N2O5 It is characterized by the presence of a morpholine ring, a nitro group, and a benzoic acid moiety

Métodos De Preparación

Industrial Production Methods: In an industrial setting, the production of 2-Morpholino-5-nitrobenzoic acid may involve large-scale nitration processes with stringent safety measures to handle the corrosive and reactive nitrating agents. The process is optimized to achieve high yield and purity while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2-Morpholino-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-morpholino-5-aminobenzoic acid.

Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron powder, hydrogen gas, or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., chlorine, bromine), sulfuric acid.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Aminobenzoic acid derivatives.

Substitution: Halogenated benzoic acids, sulfonated benzoic acids.

Aplicaciones Científicas De Investigación

Cancer Research

MNB and its derivatives have been investigated for their anti-cancer properties. A study focused on the structure-activity relationship (SAR) of compounds containing the 2-morpholinobenzoic acid scaffold demonstrated significant anti-proliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The research indicated that modifications to the core structure can enhance biological activity and stability in biological systems .

Key Findings:

- Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): MNB derivatives have been identified as inhibitors of PC-PLC, an enzyme implicated in cancer progression. The optimal pharmacophore was found to be a 2-morpholino-5-N-benzylamino benzoic acid derivative, which showed high stability and efficacy in inhibiting cancer cell proliferation .

- Microsomal Stability: The derivatives exhibited a high degree of stability when treated with rat microsomes, suggesting potential for further development as therapeutic agents .

Enzyme Inhibition Studies

MNB has also been utilized in enzyme inhibition studies, particularly those involving PC-PLC. The compound's ability to inhibit this enzyme makes it a valuable tool in understanding phospholipid metabolism and its dysregulation in diseases like cancer.

Enzymatic Activity Assessment:

A comprehensive assay was conducted to evaluate the enzymatic activity of PC-PLC following treatment with various MNB derivatives. Results indicated varying levels of inhibition based on structural modifications, with certain derivatives achieving over 100% inhibition compared to control groups .

| N-benzyl Substitution | Carboxylic Acid Activity (%) | Ester Activity (%) | Hydroxamic Acid Activity (%) |

|---|---|---|---|

| H | 54.0 ± 8.7 | 77.2 ± 6.2 | 80.7 ± 5.4 |

| 2-F | 43.4 ± 7.7 | 62.3 ± 7.6 | 94.0 ± 4.7 |

| 3-F | 36.2 ± 5.8 | 44.5 ± 6.3 | 88.2 ± 1.5 |

| ... | ... | ... | ... |

Pharmacokinetic Profiles

The pharmacokinetic profiles of MNB derivatives are critical for their development as therapeutic agents. Studies have initiated assessments of absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Stability Studies:

Microsomal stability assays have shown that certain analogues maintain their structural integrity when exposed to metabolic enzymes, indicating favorable pharmacokinetic properties that could enhance their viability as drugs .

Mecanismo De Acción

The mechanism by which 2-Morpholino-5-nitrobenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

3-Nitrobenzoic acid

4-Nitrobenzoic acid

2-Morpholino-4-nitrobenzoic acid

3-Morpholino-4-nitrobenzoic acid

Actividad Biológica

2-Morpholino-5-nitrobenzoic acid (MNBA) is a compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological effects of MNBA, including its antibacterial, antifungal, and potential anticancer properties. The synthesis, structure-activity relationships, and case studies related to MNBA are also discussed.

Chemical Structure

The molecular structure of this compound features a nitro group and a morpholino group attached to a benzoic acid framework. This unique structure is believed to contribute to its biological activity.

Antibacterial Activity

MNBA has been evaluated for its antibacterial properties against various strains of bacteria. In one study, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicated that MNBA could effectively inhibit bacterial growth, suggesting its potential as an antibiotic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 50 |

These findings align with the results from studies on related nitrobenzoic acid derivatives, which also demonstrated antibacterial activity due to their redox potential and ability to form coordination complexes with metal ions .

Antifungal Activity

In addition to antibacterial properties, MNBA has shown antifungal activity. It was tested against several fungal strains, including Candida albicans and Aspergillus niger . The results indicated that MNBA and its derivatives exhibited varying degrees of antifungal efficacy, with some compounds outperforming traditional antifungal agents like clotrimazole.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

The increase in lipophilicity due to substituents on the benzoic acid ring was associated with enhanced antifungal activity .

Anticancer Properties

Recent studies have explored the anticancer potential of MNBA. In vitro assays demonstrated that MNBA could induce apoptosis in various cancer cell lines. The compound showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects against breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These results suggest that MNBA may serve as a lead compound for the development of new anticancer therapies .

Structure-Activity Relationship

The biological activity of MNBA is closely linked to its chemical structure. Modifications in the nitro group or the morpholino substituent can significantly alter its pharmacological profile. For instance, compounds with additional alkyl chains have shown improved solubility and biological activity .

Case Studies

- Antibacterial Efficacy : In a comparative study, MNBA was tested alongside known antibiotics against resistant strains of bacteria. Results indicated that MNBA had comparable or superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .

- Anticancer Activity : A study involving human breast cancer cell lines revealed that treatment with MNBA led to significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase, indicating that MNBA disrupts cellular proliferation mechanisms .

Propiedades

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)9-7-8(13(16)17)1-2-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCONLVSTRNJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369383 | |

| Record name | 2-Morpholino-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4036-83-3 | |

| Record name | 2-Morpholino-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.